3-(4-Hydroxyphenyl)propanal

Catalog No.
S636804
CAS No.
20238-83-9
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Hydroxyphenyl)propanal

CAS Number

20238-83-9

Product Name

3-(4-Hydroxyphenyl)propanal

IUPAC Name

3-(4-hydroxyphenyl)propanal

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2

InChI Key

REEQXZCFSBLNDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC=O)O

Canonical SMILES

C1=CC(=CC=C1CCC=O)O

Natural Occurrence and Extraction

3-(4-Hydroxyphenyl)propanal, also known as hydroxycinnamaldehyde, is a naturally occurring organic compound found in various plants, including Smallanthus fruticosus (yerba mate) and Taxus baccata (yew) []. The extraction methods for 3-(4-Hydroxyphenyl)propanal from these plants involve various techniques like solvent extraction, followed by purification steps like chromatography [].

Use in Organic Synthesis

3-(4-Hydroxyphenyl)propanal serves as a valuable intermediate in the synthesis of various complex organic molecules, including natural products and pharmaceuticals. One example is its use in the synthesis of (−)-centrolobine, a biologically active alkaloid found in Crotalaria species [].

Potential Biological Activities

While research is ongoing, some studies suggest that 3-(4-Hydroxyphenyl)propanal might exhibit various biological activities. For instance, studies have shown that it possesses potential anti-inflammatory and antioxidant properties [, ]. However, more research is necessary to fully understand the potential therapeutic effects of 3-(4-Hydroxyphenyl)propanal.

Future Directions

Given its presence in various plants and its potential biological activities, 3-(4-Hydroxyphenyl)propanal warrants further scientific exploration. Future research areas could include:

  • In-depth studies to elucidate the mechanisms behind its potential anti-inflammatory and antioxidant properties.
  • Investigation of its potential for other biological activities, such as antimicrobial or anticancer properties.
  • Exploration of its role in plant physiology and its potential contribution to the overall health benefits of plants containing it.

3-(4-Hydroxyphenyl)propanal is an organic compound with the molecular formula C9_9H10_{10}O2_2 and a molecular weight of approximately 150.17 g/mol. This compound features a propanal group attached to a phenyl ring that contains a hydroxyl group at the para position. Its structure can be represented as follows:

This compound is notable for its dual functionality, which allows it to participate in various

  • Oxidation: It can be oxidized to form 4-hydroxybenzenepropanoic acid using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to 3-(4-hydroxyphenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes the phenyl ring susceptible to electrophilic substitution reactions, allowing for various substitutions depending on the conditions and reagents used.

3-(4-Hydroxyphenyl)propanal exhibits significant biological activity. It interacts with aldehyde dehydrogenase, an enzyme crucial for the metabolism and detoxification of aldehydes in the body. This interaction can influence metabolic pathways and potentially modulate enzyme activity and protein function through the formation of Schiff bases with amino groups in proteins. Such interactions may have implications in pharmacology and toxicology.

The synthesis of 3-(4-Hydroxyphenyl)propanal can be achieved through various methods:

  • Reduction of 4-Hydroxycinnamaldehyde: This method involves hydrogenating 4-hydroxycinnamaldehyde in the presence of a palladium catalyst.
  • Aldol Condensation: Another approach includes the aldol condensation of 4-hydroxybenzaldehyde with acetaldehyde, followed by hydrogenation.

In industrial settings, catalytic hydrogenation is commonly employed to ensure high yield and purity under controlled temperature and pressure conditions.

3-(4-Hydroxyphenyl)propanal has applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Biochemical Research: Its ability to form Schiff bases allows it to be used in studies involving protein modifications.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, particularly those containing phenolic structures.

Studies on 3-(4-Hydroxyphenyl)propanal have focused on its interactions with various biological molecules. Notably, its ability to form Schiff bases with proteins suggests potential for altering protein structure and function, which could impact cellular signaling pathways and metabolic processes. Further research is needed to fully elucidate these interactions and their implications for health and disease.

3-(4-Hydroxyphenyl)propanal shares structural similarities with several other compounds:

Compound NameStructure DescriptionUnique Features
4-HydroxybenzaldehydeLacks the propanal chainSimple aromatic aldehyde
4-HydroxycinnamaldehydeContains a double bond in the propanal chainMore reactive due to conjugation
3-(4-Hydroxyphenyl)propanolReduced form of 3-(4-Hydroxyphenyl)propanalHydroxyl group replaces the aldehyde group

Uniqueness: The uniqueness of 3-(4-Hydroxyphenyl)propanal lies in its combination of a hydroxyl group on the phenyl ring and an aldehyde group on the propanal chain. This dual functionality enables it to participate in a wide range of

XLogP3

1.5

Wikipedia

4-Hydroxydihydrocinnamaldehyde

Dates

Modify: 2023-08-15

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